molecular formula C17H27ClN4O3S2 B2732972 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride CAS No. 1351630-72-2

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride

Cat. No. B2732972
CAS RN: 1351630-72-2
M. Wt: 435
InChI Key: QBSJXSBXHUKFKW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H27ClN4O3S2 and its molecular weight is 435. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods Development

A method sensitive to 25 ng/ml in plasma for the analysis of acetazolamide, a compound related to the chemical , has been developed. This technique, after extraction and removal of lipids, employs high-pressure liquid chromatography for studying plasma level profiles of various dosage forms, demonstrating the importance of analytical method development in pharmaceutical sciences (Bayne, Rogers, & Crisologo, 1975).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. This involves reacting precursors with active methylene compounds to produce derivatives with significant antibacterial activities, highlighting the chemical's potential in developing new pharmaceuticals (Azab, Youssef, & El‐Bordany, 2013).

Enhancing Metabolic Stability

Investigations into the structure-activity relationships of dual inhibitors for specific enzymes revealed efforts to improve metabolic stability through chemical modifications. This includes exploring various heterocycles to replace parts of the molecule susceptible to metabolic degradation, contributing to the optimization of therapeutic agents (Stec et al., 2011).

Novel Synthesis Approaches

Novel synthesis techniques have been developed for creating derivatives with potential anticancer activities. This includes the synthesis of thiazolidinone derivatives through specific reactions and the elucidation of their structures through spectral analysis and X-ray crystallography, showcasing innovative approaches in medicinal chemistry research (Mabkhot et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2.ClH/c1-12-9-13(2)16-14(10-12)25-17(18-16)21(8-7-19(3)4)15(22)11-20(5)26(6,23)24;/h9-10H,7-8,11H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSJXSBXHUKFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CN(C)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.